N-(5-(diethylamino)pentan-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a fluorophenyl group, and a naphthyridine core, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C25H31FN4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C25H31FN4O2/c1-4-29(5-2)15-7-8-18(3)28-24(31)22-16-20-9-6-14-27-23(20)30(25(22)32)17-19-10-12-21(26)13-11-19/h6,9-14,16,18H,4-5,7-8,15,17H2,1-3H3,(H,28,31) |
InChI Key |
YKLUVVOIBFKMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the naphthyridine core.
Attachment of the Diethylamino Group: This is usually done through an alkylation reaction where diethylamine is introduced to the pentan-2-yl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction can reduce the compound to simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA
- Zwitterions : Compounds containing both positive and negative charges, similar in their complex structure.
Uniqueness
N-[5-(DIETHYLAMINO)PENTAN-2-YL]-1-[(4-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
